molecular formula C8H17N B2986976 3,3-Dimethylcyclohexan-1-amine CAS No. 37694-43-2

3,3-Dimethylcyclohexan-1-amine

Cat. No.: B2986976
CAS No.: 37694-43-2
M. Wt: 127.231
InChI Key: DUMSDLPWUAVLJQ-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexan-1-amine (C₈H₁₇N) is a cyclohexane derivative featuring a primary amine group at position 1 and two methyl groups at position 3 of the cyclohexane ring. Its SMILES notation, CC1(CCCC(C1)N)C, and InChIKey DUMSDLPWUAVLJQ-UHFFFAOYSA-N , highlight the steric bulk introduced by the geminal dimethyl substituents. This structure confers unique physicochemical properties, such as increased ring rigidity and altered solubility compared to unsubstituted cyclohexylamines. The compound is utilized in organic synthesis and pharmaceutical intermediates, though specific applications are less documented in publicly available literature.

Properties

IUPAC Name

3,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSDLPWUAVLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37694-43-2
Record name 3,3-dimethylcyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The process begins with 3,3-Dimethylcyclohexanone.

    Reductive Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like acyl chlorides, aldehydes, or ketones.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted products.

Scientific Research Applications

3,3-Dimethylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of target molecules. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3,3-Dimethylcyclohexan-1-amine and related cyclohexylamine derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Notable Features References
This compound C₈H₁₇N -NH₂ at C1; -CH₃ at C3 (geminal) High steric hindrance, rigid cyclohexane ring
3-Methylcyclohexylamine C₇H₁₅N -NH₂ at C1; -CH₃ at C3 (single) Reduced steric bulk vs. dimethyl derivative
3,3,5-Trimethylcyclohexan-1-amine C₉H₁₉N -NH₂ at C1; -CH₃ at C3 (geminal) and C5 Enhanced steric hindrance and conformational constraints
cis-1,3-Diaminocyclohexane C₆H₁₄N₂ -NH₂ at C1 and C3 (cis) Bifunctional amine; potential for coordination chemistry
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO -NH-(CH₂)₂OCH₂CH₃ substituent Increased hydrophilicity; modified reactivity

Physicochemical and Reactivity Comparisons

  • Steric Effects : The geminal dimethyl groups in this compound introduce significant steric hindrance, reducing nucleophilicity at the amine group compared to 3-Methylcyclohexylamine . This property may limit its utility in reactions requiring rapid amine participation (e.g., Schiff base formation).
  • Boiling Points and Solubility : While explicit data are unavailable, the hydrophobic methyl groups in this compound likely decrease water solubility relative to unsubstituted cyclohexylamine. Derivatives like N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine exhibit improved solubility in polar solvents due to the ethoxypropyl side chain .
  • Conformational Rigidity: The 3,3-dimethyl substitution locks the cyclohexane ring into a chair conformation, minimizing ring-flipping dynamics. In contrast, cis-1,3-Diaminocyclohexane adopts a boat conformation to accommodate the cis-diamine structure, impacting its reactivity and interaction with chiral catalysts .

Biological Activity

3,3-Dimethylcyclohexan-1-amine is an organic compound that has garnered interest for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups at the 3-position and an amine group at the 1-position. Its molecular formula is C9H19NC_9H_{19}N, and it has a molecular weight of approximately 155.25 g/mol. The compound serves as an intermediate in organic synthesis and is used in the development of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors, enzymes, and ion channels. The amine group can form hydrogen bonds with biomolecules, influencing their function and modulating cellular processes.

Key Mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission pathways.
  • Enzyme Modulation : It can inhibit or activate specific enzymes, thereby altering metabolic pathways.
  • Ion Channel Influence : The compound may affect ion channel activity, leading to changes in cellular excitability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Recent studies have explored its antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Research has shown that certain concentrations can lead to cytotoxicity against HepG2 cells (a liver cancer cell line), suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Evaluation : A study tested various derivatives of this compound against multiple pathogens. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) below 20 µM against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects on HepG2 cells. The findings revealed that certain analogs exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

Data Table of Biological Activities

Activity Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) IC50 Value
AntimicrobialStaphylococcus aureus< 20 µMN/A
AntimicrobialEscherichia coli< 20 µMN/A
CytotoxicityHepG2 cellsN/ALow µM range

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